IKK epsilon-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABTWGSXHTHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Synthesis
The synthesis begins with 2,4-dichloropyrimidine (VI) as the foundational scaffold. Key steps include:
-
Halogen displacement at C4 : Reaction with morpholine under nucleophilic aromatic substitution (SNAr) conditions (NMP, 120°C, K2CO3) yields 4-morpholino-2-chloropyrimidine (III) .
-
Buchwald-Hartwig amination at C2 : Palladium-catalyzed coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C) of III with 3-(trifluoromethyl)benzylamine introduces the aryl amine moiety, forming the intermediate IV .
Table 1: Optimization of C2 Amidation Reactions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Dioxane | 100 | 78 |
| PdCl₂(dtbpf) | Toluene | 110 | 65 |
| Pd₂(dba)₃/BINAP | DMF | 90 | 72 |
Solid-Phase Diversification Strategies
Parallel synthesis approaches on Wang resin enable rapid derivatization of aminobenzimidazole intermediates. For example:
-
Resin-bound aminobenzimidazole (1) is functionalized via Ullmann coupling with 2-iodopyridine to introduce heteroaryl groups.
-
Cyclization reactions : Treatment with triphosgene (COCl₂) in dichloromethane generates quinazoline-2,4-dione derivatives, though yields for this compound analogs remain moderate (30–55%).
Table 2: Yields of Key Intermediate Derivatives
| Entry | R Group | Product Class | Yield (%) |
|---|---|---|---|
| 4e | 3-(trifluoromethyl)benzyl | Quinazoline-2,4-dione | 38 |
| 5e | 3-(trifluoromethyl)benzyl | Thioxoquinazolin-4-one | 34 |
| 6e | 3-(trifluoromethyl)benzyl | Benzodiazepine-2,3,5-trione | 30 |
Critical Analysis of Methodologies
Solution-Phase vs. Solid-Phase Synthesis
-
Solution-phase synthesis (e.g., WO2012010826A1) offers higher yields (65–78%) and scalability but requires rigorous purification via column chromatography.
-
Solid-phase synthesis (e.g., PMC4311523) facilitates combinatorial library generation but suffers from lower yields (30–55%) and resin-cleavage inefficiencies.
Chirality and Isomer Control
This compound contains a stereogenic center at the morpholine-pyrimidine junction. Asymmetric synthesis using chiral auxiliaries (e.g., (R)-BINAP) remains challenging, with most routes producing racemic mixtures. Resolution via chiral HPLC (Chiralpak IC, heptane/ethanol) achieves >98% enantiomeric excess but adds cost.
Pharmacological Validation and Kinase Selectivity
In enzymatic assays, this compound exhibits IC₅₀ values of 12 nM (IKKε) and 9 nM (TBK1), with >100-fold selectivity over IKKβ. Cellular assays confirm suppression of IRF3 phosphorylation (EC₅₀ = 0.4 µM) and IL-6 production in LPS-stimulated macrophages.
Chemical Reactions Analysis
IKK epsilon-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IKK epsilon-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of IκB kinase epsilon and its effects on various signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating metabolic diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals targeting IκB kinase epsilon .
Mechanism of Action
IKK epsilon-IN-1 exerts its effects by inhibiting the activity of IκB kinase epsilon. This inhibition disrupts the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for the regulation of immune responses and inflammation. By blocking this pathway, this compound can reduce inflammation and potentially inhibit cancer cell proliferation .
Comparison with Similar Compounds
Key Findings and Differentiation:
This compound :
- Demonstrates high specificity for IKKε, making it ideal for studies requiring minimal off-target effects. Its mechanism involves blocking IRF3 phosphorylation, a critical step in antiviral and inflammatory signaling .
TBK1/IKKε-IN-2 :
- A dual inhibitor of TBK1 and IKKε, though its exact IC₅₀ values remain unreported. This compound is structurally distinct from this compound, as evidenced by differing CAS numbers, and may be used in contexts requiring simultaneous inhibition of both kinases .
MRT67307 :
- Inhibits IKKε (IC₅₀ = 160 nM) and TBK1 (IC₅₀ = 19 nM) but also targets ULK1/2, thereby blocking autophagy. Unlike this compound, it impacts multiple cellular processes, which may complicate mechanistic studies .
IKK-IN-1 :
- A pan-IKK inhibitor derived from patent WO2002024679A1. While it lacks isoform-specificity, its broader inhibition profile (targeting IKKα, IKKβ, and IKKε) makes it useful for exploring NF-κB signaling holistically .
Research Implications and Limitations
- Selectivity Challenges : Compounds like MRT67307 and TBK1/IKKε-IN-2 highlight the difficulty in achieving single-kinase specificity due to structural similarities within the IKK family .
- Therapeutic Potential: this compound’s specificity positions it as a candidate for treating IKKε-driven diseases, such as breast cancer and rheumatoid arthritis, where off-target effects must be minimized .
- Data Gaps: Limited molecular details (e.g., structural formulas) for IKK-3 Inhibitor and TBK1/IKKε-IN-2 hinder direct mechanistic comparisons. Further in vitro profiling is required to resolve ambiguities in potency and selectivity .
Biological Activity
IκB kinase epsilon (IKKε) is a significant member of the IKK family, which plays a crucial role in various biological processes, including inflammation, immune responses, and cancer progression. IKKε is primarily known for its involvement in the activation of the NF-κB signaling pathway and its regulatory effects on type I interferon production. This article delves into the biological activity of IKKε, particularly focusing on its mechanisms, therapeutic implications, and recent research findings.
IKKε functions as a serine/threonine kinase that phosphorylates various substrates, influencing numerous signaling pathways:
- NF-κB Signaling : IKKε phosphorylates IκBα at Ser36, promoting its degradation and subsequent activation of NF-κB. This process is critical for the transcription of pro-inflammatory genes and is implicated in various diseases, including cancer and autoimmune disorders .
- Type I Interferon Production : IKKε is essential for the phosphorylation and activation of interferon regulatory factors (IRF3 and IRF7), leading to the transcription of type I interferons in response to viral infections. This function highlights its role in antiviral immunity .
- Regulation of Autophagy and Oncogenesis : Recent studies have linked IKKε to autophagy regulation and cancer cell proliferation. It has been shown to promote oncogenic pathways by phosphorylating key proteins involved in cell survival and growth .
Research Findings
Recent studies have provided deeper insights into the biological activity of IKKε:
- Cancer Progression : Elevated levels of IKKε have been observed in various cancers, including ovarian and pancreatic cancers. Its expression correlates with poor prognosis and aggressive tumor behavior. In experimental models, inhibiting IKKε reduced tumor growth, suggesting it as a potential therapeutic target .
- Inflammatory Diseases : IKKε's role in regulating inflammatory responses positions it as a target for treating conditions like nonalcoholic fatty liver disease and diabetes. By modulating NF-κB activity, therapies targeting IKKε could alleviate chronic inflammation associated with these diseases .
- Immune Response Modulation : The interaction between IKKε and TBK1 (TANK-binding kinase 1) is crucial for maintaining effective immune responses. In conditions where TBK1 is deficient, upregulation of IKKε compensates to ensure robust type I interferon production .
Case Studies
Several case studies illustrate the significance of targeting IKKε in therapeutic contexts:
- Ovarian Cancer : In a study involving ovarian cancer xenograft models, the knockdown of IKKε resulted in decreased tumor aggressiveness and enhanced sensitivity to chemotherapy agents. This finding underscores the potential of IKKε inhibitors as adjunctive therapies in cancer treatment .
- Autoimmune Disorders : Research has shown that inhibiting IKKε can reduce inflammation in models of autoimmune diseases such as rheumatoid arthritis. By dampening NF-κB signaling, these inhibitors may mitigate tissue damage caused by chronic inflammation .
Data Tables
The following table summarizes key findings related to the biological functions of IKKε:
| Function | Mechanism | Disease Association |
|---|---|---|
| NF-κB Activation | Phosphorylation of IκBα | Cancer, Inflammatory Diseases |
| Type I Interferon Production | Activation of IRF3/IRF7 | Viral Infections |
| Tumor Growth Promotion | Phosphorylation of oncogenic factors | Various Cancers |
| Regulation of Autophagy | Interaction with autophagy-related proteins | Cancer Metabolism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
